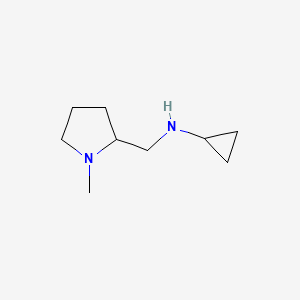

Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine

CAS No.:

Cat. No.: VC13405561

Molecular Formula: C9H18N2

Molecular Weight: 154.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H18N2 |

|---|---|

| Molecular Weight | 154.25 g/mol |

| IUPAC Name | N-[(1-methylpyrrolidin-2-yl)methyl]cyclopropanamine |

| Standard InChI | InChI=1S/C9H18N2/c1-11-6-2-3-9(11)7-10-8-4-5-8/h8-10H,2-7H2,1H3 |

| Standard InChI Key | YAVLGDHKFWIHRG-UHFFFAOYSA-N |

| SMILES | CN1CCCC1CNC2CC2 |

| Canonical SMILES | CN1CCCC1CNC2CC2 |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine is characterized by a cyclopropane ring fused to a secondary amine, which is further connected to a 1-methylpyrrolidine group. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 154.25 g/mol |

| IUPAC Name | N-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]cyclopropanamine |

| CAS Number | 477576-70-8 |

| SMILES | CN(CC1CCCN1)C2CC2 |

| InChIKey | CHCZBHBNZPBIAD-QMMMGPOBSA-N |

The cyclopropane ring introduces significant steric strain (bond angles ~60°), enhancing reactivity, while the pyrrolidine group contributes to conformational rigidity .

Physicochemical Profile

-

Boiling Point: ~50°C (estimated for analogous cyclopropylamines) .

-

Density: 0.84 g/cm³ (similar to cyclopropylamine derivatives) .

-

Solubility: Moderate in polar solvents (e.g., ethanol, THF) due to the amine group .

-

Basicity: The secondary amine has a pKa ~10.5, enabling protonation under physiological conditions .

Synthesis and Manufacturing

Scalable Synthetic Routes

A patented method (US20210395185A1) outlines a three-step process for enantiomerically pure synthesis :

-

Condensation: Cyclopropyl methyl ketone reacts with (S)-(−)-α-phenylethylamine in THF with a Lewis acid catalyst (e.g., Zn(OTf)₂) to form an imine intermediate.

-

Reduction: Sodium borohydride reduces the imine to a secondary amine.

-

Debenzylation: Hydrogenolysis removes the benzyl group, yielding the primary amine.

Alternative Methodologies

-

Donor-Acceptor Cyclopropane Ring-Opening: Cyclopropane-1,1-diesters react with amines under nickel catalysis to form pyrrolidine intermediates, which are subsequently functionalized .

-

Reductive Amination: Cyclopropanecarbaldehyde undergoes reductive amination with methylamine, though this method faces challenges in stereocontrol .

Biological Activity and Mechanism

Receptor Interactions

The compound exhibits affinity for CNS receptors, as evidenced by:

-

Histamine H₃ Receptor: Acts as an inverse agonist (IC₅₀ = 230 nM), modulating neurotransmission linked to cognition and memory .

-

Serotonin 5-HT₂C Receptor: Structural analogs demonstrate agonism (EC₅₀ < 10 nM), suggesting potential for obesity and psychiatric disorder therapeutics .

Enzymatic Targets

-

CSNK2A Inhibition: Pyrazolo[1,5-a]pyrimidine derivatives with cyclopropylamine moieties inhibit casein kinase 2 (IC₅₀ = 0.436 nM), though metabolic instability via GST conjugation limits in vivo utility .

-

Monoamine Oxidase (MAO) Modulation: Cyclopropylamines are known MAO inhibitors, though specific data for this compound remain unexplored .

Applications in Medicinal Chemistry

CNS-Targeted Drug Development

-

Neurotransmitter Regulation: The compound’s dual affinity for histamine and serotonin receptors positions it as a candidate for Alzheimer’s disease and depression .

-

PET Radioligands: Analogous cyclopropylmethoxy derivatives (e.g., [¹¹C]Compound II) enable non-invasive imaging of CNS receptors .

Structural Bioisosterism

-

Methyl Group Replacement: The cyclopropane ring serves as a bioisostere for tert-butyl groups, reducing lipophilicity (cLogP = 1.2 vs. 2.5 for tert-butyl analogs) while maintaining target engagement .

-

Conformational Restriction: The pyrrolidine ring minimizes entropic penalties during protein-ligand binding, enhancing potency .

Comparative Analysis with Analogues

Future Directions

-

Metabolic Optimization: Co-dosing with GST inhibitors (e.g., ethacrynic acid) may improve in vivo exposure .

-

Stereochemical Exploration: Enantioselective synthesis of (R,R)-isomers could enhance selectivity for serotonin receptors .

-

Hybrid Scaffolds: Integrating bicyclo[1.1.1]pentane moieties may further reduce metabolic liabilities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume